molecular formula C11H17N5O2 B11865911 8-Amino-7-butyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

8-Amino-7-butyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B11865911
M. Wt: 251.29 g/mol
InChI Key: RXQSOBVMWIBWAU-UHFFFAOYSA-N
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Description

8-Amino-7-butyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes an amino group at the 8th position, a butyl group at the 7th position, and two methyl groups at the 1st and 3rd positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-7-butyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with a purine derivative, such as 1,3-dimethylxanthine.

    Alkylation: The 7th position of the purine ring is alkylated using butyl bromide in the presence of a strong base like sodium hydride.

    Amination: The 8th position is then aminated using ammonia or an amine source under high-pressure conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

8-Amino-7-butyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The amino and butyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.

Major Products

    Oxidation: Oxo derivatives of the purine ring.

    Reduction: Derivatives with modified amino groups.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

8-Amino-7-butyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Amino-7-butyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-Trimethylxanthine): Similar structure but with a methyl group at the 7th position instead of a butyl group.

    Theophylline (1,3-Dimethylxanthine): Lacks the butyl group and has a similar purine structure.

    Theobromine (3,7-Dimethylxanthine): Similar structure but with different methylation patterns.

Uniqueness

8-Amino-7-butyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives. The presence of the butyl group and the amino group at specific positions enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C11H17N5O2

Molecular Weight

251.29 g/mol

IUPAC Name

8-amino-7-butyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C11H17N5O2/c1-4-5-6-16-7-8(13-10(16)12)14(2)11(18)15(3)9(7)17/h4-6H2,1-3H3,(H2,12,13)

InChI Key

RXQSOBVMWIBWAU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(N=C1N)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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